3-Amino-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
3-Amino-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylcoumarin with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as anhydrous potassium carbonate in a solvent like dry acetone at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is employed in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: Similar in structure but with different functional groups.
6-Methyl-3,4-dihydrocoumarin: A dihydro derivative with distinct chemical properties.
7-Methoxycoumarin: Contains a methoxy group instead of an amino group.
Uniqueness
3-Amino-4-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for a wide range of chemical modifications, making it a versatile compound in various applications .
Properties
CAS No. |
112521-04-7 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-amino-4-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,11H2,1H3 |
InChI Key |
YPLZVJKSYBUKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)N |
Origin of Product |
United States |
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